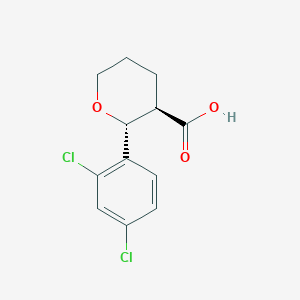

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid is a chiral compound that is part of a broader class of organic molecules with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar racemic mixtures and chiral compounds, which can be used to infer some general characteristics about the compound .

Synthesis Analysis

The synthesis of chiral carboxylic acids and their derivatives often involves multi-step reactions that may include the use of catalysts, protective groups, and specific reagents to control the stereochemistry of the final product. For example, the synthesis of rac-2-[(diphenylphosphino)methyl]ferrocenecarboxylic acid involves a sequence of reactions starting from a bromoferrocene derivative, with subsequent transformations leading to the desired chiral phosphine carboxylic acid . This suggests that the synthesis of Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid would similarly require careful planning to ensure the correct stereochemistry is achieved.

Molecular Structure Analysis

Chiral carboxylic acids can adopt different conformations, which can be influenced by the presence of substituents and the overall molecular framework. For instance, the supramolecular assemblies of rac-1,3-cyclohexanedicarboxylic acid show different conformations such as cis and trans forms depending on the complexation with other organic entities or metal ions . This indicates that Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid may also exhibit various conformations that could be relevant to its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of chiral carboxylic acids can be quite diverse, depending on their functional groups and the surrounding chemical environment. For example, the rac-2,3-dibromosuccinic acid is a product of electrophilic addition, which suggests that halogenated carboxylic acids like Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid may also participate in similar addition reactions . Additionally, the presence of the carboxylic acid group can lead to the formation of dimers and other supramolecular structures through hydrogen bonding, as seen in other related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral carboxylic acids are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, shows that the 1,3-dioxane ring adopts a chair conformation with substituents in equatorial positions, which could affect the compound's solubility and melting point . Similarly, Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid's properties would be affected by its own unique conformation and substituents.

Applications De Recherche Scientifique

Electrochiroptical Systems

The study on electron donors that undergo reversible C-C bond formation/breaking upon two-electron transfer, such as 2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl, reveals a new electrochromic system with high electrochemical bistability. This system exhibits a vivid change in color, demonstrating the potential of similar compounds in electrochiroptical applications (Higuchi et al., 2003).

Crystallography and Solid-State Chemistry

Research into halogenated carboxylic acids, such as the structural elucidation of enantiopure and racemic 2-Bromo-3-Methylbutyric Acid, provides insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in solid-state chemistry. These findings can enhance our understanding of molecular structures and their applications in chemical synthesis and material science (Seidel et al., 2020).

Supramolecular Assemblies

The exploration of supramolecular assemblies involving rac-1,3-cyclohexanedicarboxylic acid highlights the versatility of racemic compounds in forming complex structures with potential applications in materials science and nanotechnology. Such assemblies demonstrate unique three-dimensional networks and host-guest interactions that can be tailored for specific functions (Giri & Pedireddi, 2015).

Environmental Remediation

The development of Reactive Activated Carbon (RAC) impregnated with palladized iron for the treatment of polychlorinated biphenyls (PCBs) in the environment showcases the environmental applications of racemic compounds. This study highlights the potential of such materials in adsorption and dechlorination of harmful contaminants, offering insights into the design of more efficient remediation technologies (Choi et al., 2009).

Mercury Chelation

Investigations into the molecular structures of 1,3-propanedithiols containing carboxylic acid groups, such as rac- and meso-2,4-dimercaptoglutaric acid, highlight their potential in mercury chelation. These compounds form different hydrogen bonding interactions, influencing their effectiveness in reducing mercury levels, which is crucial for environmental health and safety (Sattler et al., 2013).

Propriétés

IUPAC Name |

(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c13-7-3-4-8(10(14)6-7)11-9(12(15)16)2-1-5-17-11/h3-4,6,9,11H,1-2,5H2,(H,15,16)/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHSOPNQXDUJFM-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](OC1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)

![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)

![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)